molecular formula C8H9Br B043891 1-Bromo-3,5-dimethylbenzene CAS No. 556-96-7

1-Bromo-3,5-dimethylbenzene

Cat. No.: B043891
CAS No.: 556-96-7
M. Wt: 185.06 g/mol
InChI Key: LMFRTSBQRLSJHC-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethylbenzene, also known as 5-Bromo-m-xylene, is an organic compound with the molecular formula C₈H₉Br. It is a derivative of benzene, where two methyl groups and one bromine atom are substituted at the 3rd and 5th positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylbenzene (m-xylene). The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used under basic conditions.

    Coupling Reactions: Palladium catalysts (Pd/C or Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Products include 3,5-dimethylphenol, 3,5-dimethylbenzonitrile, and 3,5-dimethylaniline.

    Coupling Reactions: Products include biaryl compounds and substituted alkenes.

Scientific Research Applications

1-Bromo-3,5-dimethylbenzene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.

    Catalysis: It is used as a substrate in catalytic reactions to study reaction mechanisms and develop new catalytic systems.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

1-Bromo-3,5-dimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-2,4-dimethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    1-Bromo-4-methylbenzene (p-bromotoluene): Contains only one methyl group, resulting in different chemical properties and uses.

    1-Iodo-3,5-dimethylbenzene: Similar structure but with iodine instead of bromine, affecting its reactivity and suitability for specific reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications.

Properties

IUPAC Name

1-bromo-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFRTSBQRLSJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204142
Record name Benzene, 1-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-96-7
Record name Benzene, 1-bromo-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,5-dimethylbenzene
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Synthesis routes and methods I

Procedure details

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[Cu]Br
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Synthesis routes and methods II

Procedure details

A solution of 42 g of sodium nitrite in 150 ml of water is added to a mixture, cooled to −5° C., of 200 ml of 48% HBr and 50 g of 3,5-dimethylaniline. The reaction mixture is stirred for 1 hour at from −5° C. to 0° C. Finally, this reaction mixture is slowly added to a mixture, heated to 80° C., of 88.3 g of copper(I) bromide and 150 ml of 48% HBr. The reaction mixture is stirred for 2 hours at 80° C. and observed by TLC monitoring (silica; hexane). When the reaction is complete, the product is obtained by water-vapour distillation and is purified by column chromatography (silica; hexane). In this manner, 1-bromo-3,5-dimethylbenzene was obtained in a yield of 60% (30 g).
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42 g
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50 g
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150 mL
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copper(I) bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3,5-dimethylbenzene
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1-Bromo-3,5-dimethylbenzene
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1-Bromo-3,5-dimethylbenzene
Reactant of Route 5
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Reactant of Route 6
1-Bromo-3,5-dimethylbenzene
Customer
Q & A

Q1: Can 5-Bromo-m-xylene be used as a starting material for more complex molecules?

A: Yes, 5-Bromo-m-xylene serves as a valuable starting material in organic synthesis. For example, it can be used in palladium-catalyzed carbon-oxygen coupling reactions to produce aryl ethers. [] Specifically, it reacts with o-cresol in the presence of potassium hydroxide and a palladium catalyst to yield o-tolyl-3,5-xylyl ether. []

Q2: What is known about the reactivity of 5-Bromo-m-xylene under strongly acidic conditions?

A: 5-Bromo-m-xylene can undergo protonation in superacidic media like HF-SbF5 to form the 5-bromo-m-xylenium ion. [] Interestingly, other isomers like 2-bromo-m-xylene and 4-bromo-m-xylene, when exposed to the same conditions, rearrange to form the same 5-bromo-m-xylenium ion. [] This suggests that the 5-bromo-m-xylenium ion is particularly stable.

Q3: Has 5-Bromo-m-xylene been used in the construction of supramolecular systems?

A: Yes, 5-Bromo-m-xylene serves as a precursor to building blocks for supramolecular structures. Researchers synthesized 3,5-bis(bromomethyl)-1-bromobenzene from 5-Bromo-m-xylene via NBS bromination. [] This compound was then used as a bridging reagent in the synthesis of four-directionally functionalized hemicarcerands, which are intermediates for 2D square grid networks of container molecules. []

Q4: Are there alternative synthetic routes to obtain 5-Bromo-m-xylene?

A: The provided research highlights a novel and efficient synthetic route for 5-Bromo-m-xylene. [] While the specific details aren't fully elaborated in this excerpt, it emphasizes the development of a new synthetic approach, suggesting that alternative methods might exist or have been explored.

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